Clocortolone Caproate
Overview
Description
Clocortolone Caproate is a derivative of Clocortolone, a synthetic, topical corticosteroid . It is used to treat several kinds of dermatoses such as psoriasis and eczema . Clocortolone is a medium potency corticosteroid that is often used as a topical cream for the relief of inflammatory and pruritic (itching) arising from steroid-responsive dermatoses of the scalp .
Synthesis Analysis
The synthesis of caproate, an important medium-chain fatty acid, can only be synthesized by limited bacterial species by using ethanol, lactate, or certain saccharides . Caproicibacterium lactatifermentans is a promising caproate producer due to its glucose and lactate utilization capabilities .Molecular Structure Analysis
The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da . The structure of Clocortolone is available in the DrugBank database .Chemical Reactions Analysis
Like other topical corticosteroids, clocortolone has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .Physical And Chemical Properties Analysis
The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da .Scientific Research Applications
Efficacy and Safety in Treating Corticosteroid-Responsive Skin Disorders : Clocortolone pivalate 0.1% cream is effective in treating atopic dermatitis and eczemas, demonstrating an early onset of action and a good safety profile. It achieves higher concentrations in inflamed skin with little systemic absorption and no adrenal suppression (Singh & Mann, 2012).
Identification and Characterization of Impurities : Studies have identified and characterized impurities in clocortolone pivalate, essential for quality control and ensuring the safety of the medication (Xu et al., 2012).
Treatment of Inflammatory Facial Dermatoses : Clocortolone pivalate 0.1% cream is effective in treating inflammatory dermatoses on the face, including seborrheic dermatitis, contact dermatitis, and atopic dermatitis, with a favorable safety profile (Kircik & Del Rosso, 2012).
Unique Molecular Structure and Pharmacokinetics : The unique structure of clocortolone pivalate offers high lipid solubility, aiding in penetration through the stratum corneum and increasing epidermal concentrations without heightened adverse effects. Its structural characteristics have been thoroughly investigated through solid state NMR measurement (Dey et al., 2020).
Concomitant Therapy with Tacrolimus Ointment : The combination of clocortolone pivalate cream and tacrolimus ointment has been shown to be superior in treating atopic dermatitis compared to each drug alone, suggesting benefits in concomitant therapy (Torok et al., 2003).
Pharmacologic Properties in Managing Eczematous and Inflammatory Dermatoses : The emollient formulation of clocortolone pivalate 0.1% cream, with its physiochemical properties, is effective and well-tolerated in treating common eczematous and inflammatory skin disorders (Del Rosso & Kircik, 2013).
Adherence in Pediatric Populations : A study on adherence to clocortolone pivalate cream in treating atopic dermatitis in a pediatric population showed significant differences between self-reported and actual adherence, highlighting the importance of considering adherence in treatment effectiveness (Conde et al., 2008).
Safety And Hazards
Future Directions
Clocortolone is a steroid that helps reduce inflammation in the body . It is used to treat inflammation and itching caused by psoriasis, eczema, or skin conditions that respond to steroid medication . Future research may focus on the development of new formulations or delivery methods to improve the efficacy and safety of clocortolone.
properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRTBFDFNRBQO-ANHDKODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964141 | |
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clocortolone Caproate | |
CAS RN |
4891-71-8 | |
Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clocortolone caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocortolone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCORTOLONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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